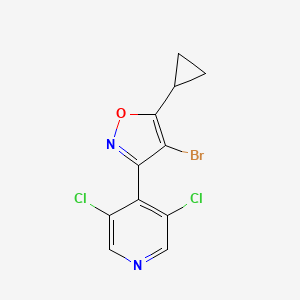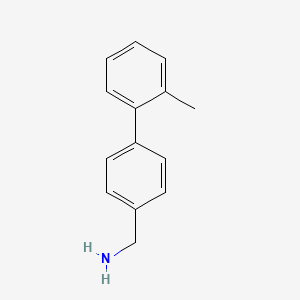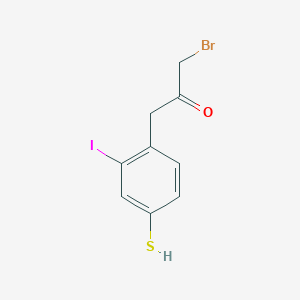
1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one is a complex organic compound with the molecular formula C9H8BrIOS and a molecular weight of 371.03 g/mol . This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-(2-iodo-4-mercaptophenyl)propan-2-one under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The mercapto group (-SH) can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive bromine, iodine, and mercapto groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one include:
- 1-Bromo-3-(2-chloro-4-mercaptophenyl)propan-2-one
- 1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one
- 1-Bromo-3-(2-methyl-4-mercaptophenyl)propan-2-one
These compounds share similar structural features but differ in the halogen atoms present.
Propriétés
Formule moléculaire |
C9H8BrIOS |
|---|---|
Poids moléculaire |
371.03 g/mol |
Nom IUPAC |
1-bromo-3-(2-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5H2 |
Clé InChI |
PBIMHZJXCYXUGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)I)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
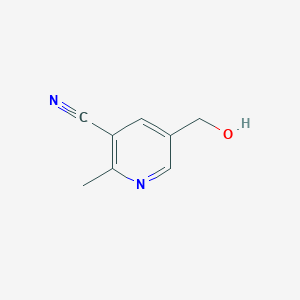

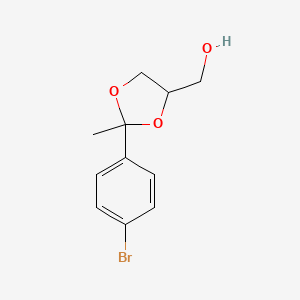
![Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)
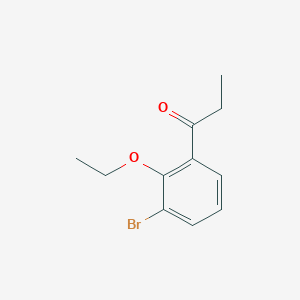
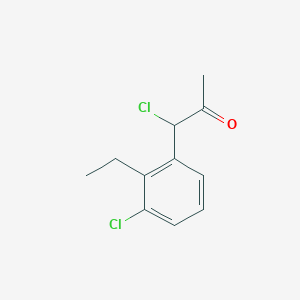

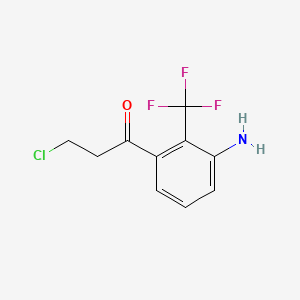
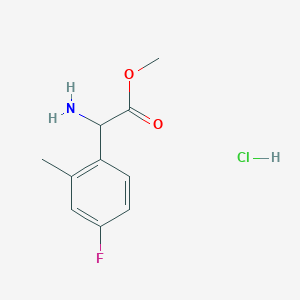
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)
